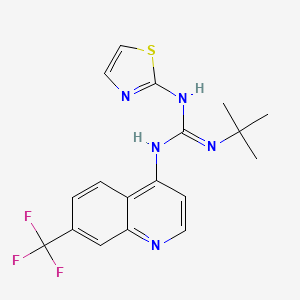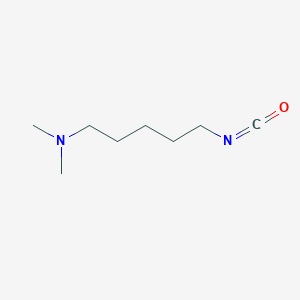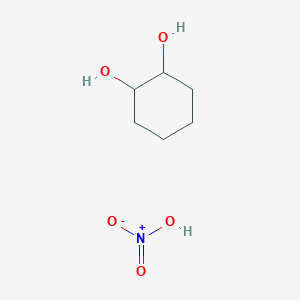
Nitric acid--cyclohexane-1,2-diol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–cyclohexane-1,2-diol (1/1) is a chemical compound formed by the combination of nitric acid and cyclohexane-1,2-diol in a 1:1 molar ratio Cyclohexane-1,2-diol is a diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclohexane-1,2-diol (1/1) typically involves the reaction of cyclohexane-1,2-diol with nitric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to ensure the formation of the desired product. The reaction can be represented as follows:
C6H10(OH)2+HNO3→C6H10(OH)2NO3
Industrial Production Methods: In an industrial setting, the production of nitric acid–cyclohexane-1,2-diol (1/1) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid–cyclohexane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert the compound back to cyclohexane-1,2-diol.
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Nitric acid–cyclohexane-1,2-diol (1/1) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of nitric acid–cyclohexane-1,2-diol (1/1) involves the interaction of its functional groups with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the nitric acid component can participate in redox reactions. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2-diol: A diol with similar structural features but without the nitric acid component.
Cyclohexane-1,2-dione: An oxidized form of cyclohexane-1,2-diol.
Nitric Acid: A strong oxidizing agent used in various chemical reactions.
Uniqueness: Nitric acid–cyclohexane-1,2-diol (1/1) is unique due to the combination of the diol and nitric acid components, which imparts distinct chemical properties and reactivity. This combination allows for a range of chemical transformations and applications that are not possible with the individual components alone.
Propriétés
Numéro CAS |
75561-13-6 |
|---|---|
Formule moléculaire |
C6H13NO5 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
cyclohexane-1,2-diol;nitric acid |
InChI |
InChI=1S/C6H12O2.HNO3/c7-5-3-1-2-4-6(5)8;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
Clé InChI |
MYVAIXZKQUJTCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)O)O.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


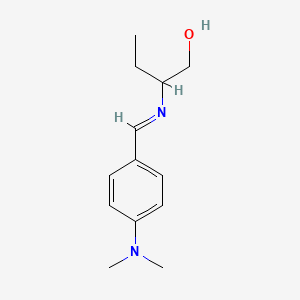
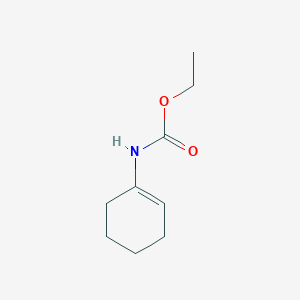
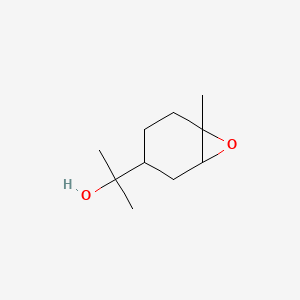
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
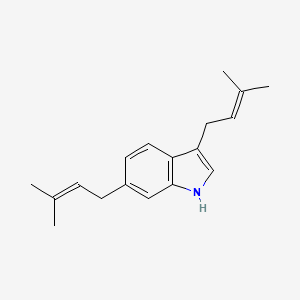
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

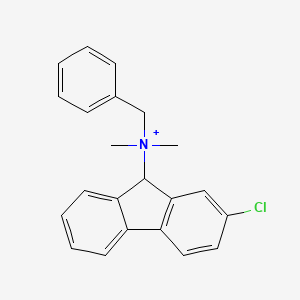
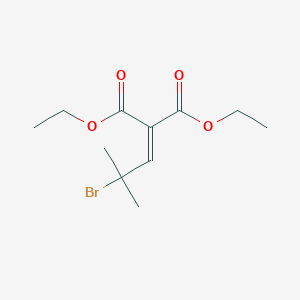
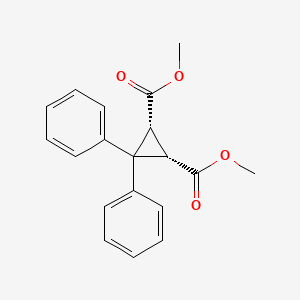
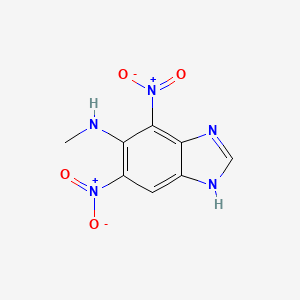
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
